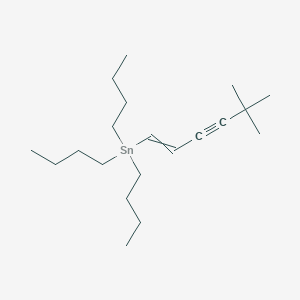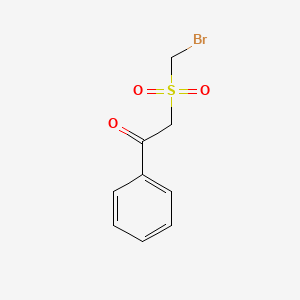
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane is an organotin compound with the molecular formula C24H28O2Sn . It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane . This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane can be synthesized through the reaction of 5,5-dimethylhex-1-EN-3-YN-1-YL with tributylchlorostannane . The reaction typically requires a suitable solvent and a catalyst to proceed efficiently . The general reaction scheme is as follows:
5,5-dimethylhex-1-EN-3-YN-1-YL+tributylchlorostannane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler organotin compounds.
Substitution: Undergoes nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Forms oxides of tin and corresponding organic fragments.
Reduction: Produces simpler organotin compounds.
Substitution: Results in the formation of new organotin compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in and of biomolecules.
Medicine: Explored for its and properties.
Industry: Utilized as a catalyst in polymerization reactions and as a stabilizer in the production of plastics.
Wirkmechanismus
The mechanism by which Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with electron-rich sites on biomolecules, leading to changes in their structure and function . This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylpropynylstannane: Another organotin compound with similar reactivity and applications.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Shares similar chemical properties and is used in organic synthesis.
Uniqueness
Tributyl(5,5-dimethylhex-1-EN-3-YN-1-YL)stannane is unique due to its specific molecular structure , which imparts distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
650605-83-7 |
|---|---|
Molekularformel |
C20H38Sn |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
tributyl(5,5-dimethylhex-1-en-3-ynyl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
WNDMWCFKVFXWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)

![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)

![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)

![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)
![N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine](/img/structure/B12596566.png)
![1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl-](/img/structure/B12596567.png)

![(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12596577.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
